2-(Tributylstannyl)benzo[d]oxazole
Description
Properties
IUPAC Name |
1,3-benzoxazol-2-yl(tributyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4NO.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRSGOBSSXLBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396127 | |
| Record name | 2-(Tributylstannyl)benzo[d]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105494-68-6 | |
| Record name | 2-(Tributylstannyl)benzo[d]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for the Preparation of 2 Tributylstannyl Benzo D Oxazole
Established Synthetic Routes to 2-(Tributylstannyl)benzo[d]oxazole
The principal and most established route for the preparation of this compound involves the direct stannylation of a benzoxazole (B165842) derivative. This approach is favored for its efficiency and directness in installing the desired functional group.
Direct Stannylation of Benzoxazole Derivatives
Direct stannylation hinges on the deprotonation of the relatively acidic C2 proton of the benzoxazole ring, followed by quenching the resulting anion with an electrophilic tin species, typically tributyltin chloride.
The synthesis is commonly carried out by treating benzoxazole with a strong base, such as n-butyllithium (n-BuLi), to generate the 2-lithiobenzoxazole intermediate. This highly reactive species is then reacted in situ with tributyltin chloride to yield the target compound, this compound. The use of a strong base is crucial for the initial deprotonation step.
Reaction Scheme:
The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the organolithium reagent.
The success of the direct stannylation reaction is highly dependent on stringent reaction conditions. The use of an inert atmosphere, such as nitrogen or argon, is imperative to prevent the quenching of the highly reactive organolithium intermediate by atmospheric moisture and oxygen. n-Butyllithium itself is pyrophoric and reacts violently with water. commonorganicchemistry.com
Low temperatures, typically -78 °C, are employed during the deprotonation step to minimize side reactions and ensure the stability of the 2-lithiobenzoxazole intermediate. The reaction mixture is then often allowed to warm to room temperature after the addition of tributyltin chloride to ensure the completion of the stannylation. The choice of solvent is also critical, with anhydrous THF being a common choice due to its ability to solvate the organolithium species and its low freezing point. nih.govcolab.ws
Analogous Synthetic Pathways for 2-Stannylated Oxazoles and Related Heterocycles
The synthetic strategy for this compound is analogous to methods used for the stannylation of other five-membered heterocycles. For instance, 2-(tributylstannyl)thiazole (B110552) and 2-(tributylstannyl)benzothiazole can be prepared via a similar deprotonation at the C2 position followed by quenching with tributyltin chloride. organixinc.comnih.gov The synthesis of 2-(tributylstannyl)thiophene (B31521) also follows a similar protocol. sigmaaldrich.com These analogous reactions highlight the general applicability of this synthetic approach for introducing a tributylstannyl group onto various heterocyclic scaffolds. The synthesis of 2-substituted benzimidazoles and benzothiazoles can also be achieved through various other modern synthetic methods. nih.govorganic-chemistry.org
Purification and Isolation Techniques for this compound
Following the synthesis, the purification of this compound is essential to remove unreacted starting materials, byproducts such as lithium chloride, and any side products. Common purification techniques include column chromatography and distillation.
For non-crystalline products, column chromatography on silica (B1680970) gel is a widely used method. A solvent system of varying polarity, such as a mixture of ether and petroleum ether, can be employed to effectively separate the desired product from impurities. nih.gov For volatile organotin compounds, distillation under reduced pressure can be an effective purification method. The boiling point of the compound will dictate the necessary vacuum and temperature for successful distillation.
The table below summarizes typical purification methods for benzoxazole and related heterocyclic derivatives, which are applicable to the target compound.
| Purification Method | Description | Applicable to |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Crystalline solids |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel) as a mobile phase passes through it. | Oils and non-crystalline solids |
| Distillation | Separation of liquids based on differences in their boiling points. Often performed under reduced pressure for high-boiling compounds. | Volatile liquids |
Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.
The Stille-Migita Cross-Coupling Reaction
The Stille-Migita reaction is a versatile and widely used method for carbon-carbon bond formation, involving the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. researchgate.netwikipedia.org The reaction is valued for its tolerance of a wide variety of functional groups, its stereospecificity, and the stability of the organotin reagents to air and moisture. wikipedia.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The R¹ group attached to the tin atom is typically sp²-hybridized, such as a vinyl or aryl group, which is the case for this compound. wikipedia.org
The Stille reaction is highly versatile, allowing the coupling of organostannanes with a wide range of aryl and vinyl halides (iodides, bromides, and chlorides) as well as triflates. wikipedia.orgnih.gov For this compound, this translates to the synthesis of 2-aryl- and 2-vinylbenzo[d]oxazoles. Aryl iodides are typically the most reactive coupling partners. nih.gov The reaction's scope extends to various (hetero)aryl halides, including those with electron-donating or electron-withdrawing substituents, as well as sterically demanding ones. researchgate.netresearchgate.net While vinyl chlorides are generally less reactive, effective protocols for their use in Stille couplings have been developed. nih.gov The reaction can also be applied to the synthesis of vinyl sulfides from vinyl halides, showcasing its broad applicability. researchgate.net
Table 1: Illustrative Scope of Aryl and Vinyl Halides in Stille Coupling with Heterocyclic Stannanes
| Stannane (B1208499) Partner | Halide Partner | Catalyst System | Product | Yield (%) | Reference |
| 2-(Tributylstannyl)tellurophene | Iodobenzene | Pd(PPh₃)₄, CuI, CsF | 2-Phenyltellurophene | 95 | nih.gov |
| 2-(Tributylstannyl)pyridine | 4-Bromoacetophenone | Pd(OAc)₂, PCy₃, CsF | 2-(4-Acetylphenyl)pyridine | 92 | researchgate.net |
| Vinylstannane | (E)-β-Bromostyrene | Pd(PPh₃)₂Cl₂ | 1,3-Butadiene derivative | up to 90 | nih.gov |
| 2-Stannyl-N-Boc-dehydropiperidine | Iodobenzene | Pd(dba)₂, AsPh₃ | 2-Phenyl-N-Boc-dehydropiperidine | 78 | wikipedia.org |
A significant advantage of the Stille reaction is its exceptional functional group tolerance, allowing for its use in the late-stage synthesis of complex molecules and natural products. msu.edu The reaction conditions are generally mild and neutral, which preserves most common functional groups on both the organostannane and the halide partner. wikipedia.org This includes esters, ketones, aldehydes, nitriles, and nitro groups. This compatibility is crucial when working with highly functionalized molecules, such as in the synthesis of precursors for pharmaceuticals. researchgate.net For instance, the synthesis of new benzo[d]oxazole-based derivatives with potential neuroprotective effects involves multiple steps where functional groups are preserved. nih.gov
The choice of palladium catalyst and ligands is critical for the success of the Stille coupling reaction. Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. nih.gov The ligands play a crucial role in stabilizing the palladium center and influencing the reactivity and selectivity of the catalytic cycle. Trialkylphosphines like P(t-Bu)₃ have been shown to be highly effective ligands, enabling reactions of even unactivated aryl chlorides at room temperature. nih.gov Another effective catalytic system combines Pd(OAc)₂ with Dabco, which is a stable, inexpensive, and efficient alternative to phosphine (B1218219) ligands. researchgate.net
In some cases, the addition of a copper(I) co-catalyst, such as CuI, can accelerate the reaction, particularly the transmetalation step. nih.gov For example, the coupling of 2-(tributylstannyl)tellurophene with aryl iodides was found to be optimal with a mixed catalyst system of Pd(PPh₃)₄ and CuI. nih.gov The choice of solvent can also be important, with common solvents being THF, DMF, and dioxane. researchgate.netnih.govnih.gov
Table 2: Representative Catalytic Systems for Stille Coupling of Heterocyclic Stannanes
| Stannane | Halide | Catalyst | Ligand | Additive | Solvent | Yield (%) | Reference |
| 2-(Tributylstannyl)tellurophene | Aryl iodide | Pd(PPh₃)₄ | - | CuI, CsF | DMF | High | nih.gov |
| Arylstannane | Aryl chloride | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 81-98 | nih.gov |
| Tributyl(vinyl)tin | Aryl bromide | Pd(OAc)₂ | Dabco | KF | Dioxane | 98 | researchgate.net |
| Arylstannane | Aryl mesylate | Pd(OAc)₂ | XPhos | CsF | t-BuOH | 65-85 | msu.edu |
Comparative Analysis with Other Organotin Reagents in Cross-Coupling
The reactivity of this compound in Stille coupling can be compared to other heterocyclic organotin reagents. For example, a systematic study on the Stille coupling of 2-phenylthiazoles and -oxazoles revealed differences in reactivity based on the position of the stannyl (B1234572) group and the halide. rsc.org 2-Pyridylstannanes are known to undergo robust and high-yielding reactions with aryl halides. researchgate.net The coupling of 2-(tributylstannyl)tellurophene also proceeds in high yields with aryl iodides. nih.gov The relative reactivity often depends on the electronic properties of the heterocyclic ring and its ability to facilitate the transmetalation step. Generally, electron-rich heterocyclic systems can enhance the rate of transmetalation. The stability of the organostannane reagent is also a factor, with some heteroarylstannanes being prone to decomposition under the reaction conditions. msu.edu
Non-Coupling Chemical Transformations
Beyond palladium-catalyzed coupling reactions, organostannanes can undergo other chemical transformations. One important reaction is transmetalation with organolithium reagents to form highly reactive organolithium species. For example, 2-(tributylstannyl)pyrrolidines and -piperidines can be converted to their corresponding 2-lithio derivatives, which can then react with various electrophiles. researchgate.net This type of reaction allows for the introduction of a wide range of substituents at the 2-position of the heterocyclic ring. While specific examples for this compound are not prominent in the literature, it is plausible that it could undergo similar transmetalation reactions to generate a 2-lithiobenzo[d]oxazole intermediate, which would be a valuable precursor for further functionalization. Additionally, organostannanes can be converted to other organometallic reagents or undergo electrophilic destannylation reactions.
Oxidation Reactions of the Tributylstannyl Moiety
The tributylstannyl group in this compound is susceptible to oxidation, which typically involves the cleavage of the carbon-tin bond. While specific studies on the oxidation of this particular compound are not extensively documented, the general reactivity of tributyltin compounds provides a strong basis for predicting its behavior.
Oxidation can be initiated by various oxidizing agents, including atmospheric oxygen over time, and more reactive species like ozone or peroxides. The reaction with peroxyl radicals and molecular oxygen can lead to the homolytic cleavage of the Sn-C bond, forming active radical species. This process ultimately leads to the degradation of the organotin compound. The degradation of tributyltin (TBT) compounds in the environment involves the breakage of the carbon-tin bond through both abiotic and biotic pathways.
A common outcome of the oxidation of tetraorganotin compounds is the formation of tin oxides and the corresponding organic fragment. In the case of this compound, this would likely result in the formation of benzoxazole and various tributyltin oxide species. The reaction of organotin compounds with peroxyl radicals and molecular oxygen promotes the formation of active radicals through the homolytic cleavage of Sn-C bonds.
Table 1: Expected Products from the Oxidation of this compound
| Reactant | Oxidizing Agent | Expected Major Products |
| This compound | O₂, light/heat | Benzoxazole, Bis(tributyltin) oxide, other organotin oxides |
| This compound | O₃ (Ozone) | Benzoxazole, Tributyltin oxide derivatives |
| This compound | Peroxides (e.g., H₂O₂) | Benzoxazole, Tributyltin hydroxide, other tin oxides |
Reductive De-stannylation Pathways
Reductive de-stannylation involves the cleavage of the carbon-tin bond with the concomitant formation of a carbon-hydrogen bond. This transformation is a useful method for removing the stannyl group and introducing a hydrogen atom in its place.
A common method for the reductive cleavage of organotin compounds is the use of organotin hydrides, such as tributyltin hydride, often in the presence of a radical initiator. However, for a de-stannylation reaction, a proton source is typically employed. Treatment with mineral acids can cleave the carbon-tin bond, with the aryl group being more readily cleaved than alkyl groups.
Another pathway for reductive cleavage can occur under conditions of palladium-catalyzed reactions where a source of protons is available, leading to protodestannylation as a side reaction.
Table 2: Reagents for Reductive De-stannylation of this compound
| Reactant | Reagent | Expected Major Products |
| This compound | HCl or HBr | Benzoxazole, Tributyltin halide |
| This compound | Acetic Acid | Benzoxazole, Tributyltin acetate |
| This compound | Silanes (in the presence of a fluoride (B91410) source) | Benzoxazole, Tributylfluorostannane |
Mechanistic Investigations of this compound Reactivity
The most significant and well-studied reactivity of this compound is its participation in palladium-mediated cross-coupling reactions, particularly the Stille reaction. These reactions are powerful tools for the formation of carbon-carbon bonds.
Detailed Catalytic Cycles in Palladium-Mediated Reactions
The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle for the Stille coupling of this compound with an aryl halide (Ar-X) is as follows:
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precursor, undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, trans-[Pd(Ar)(X)L₂]. This step is often the rate-determining step in the cycle.
Transmetalation: The organostannane, this compound, then reacts with the Pd(II) intermediate in the transmetalation step. The benzoxazol-2-yl group is transferred to the palladium center, and the halide (X) is transferred to the tin, forming a new Pd(II) complex, trans-[Pd(Ar)(benzoxazol-2-yl)L₂], and tributyltin halide (Bu₃SnX). The mechanism of transmetalation can be associative, involving a pentacoordinate intermediate, or proceed through an open or cyclic transition state. The rate of transfer of organic groups from tin is generally in the order of alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) >> alkyl.
Reductive Elimination: The diaryl-Pd(II) complex then undergoes reductive elimination to form the desired cross-coupled product, 2-arylbenzo[d]oxazole, and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step often requires a cis-arrangement of the organic ligands on the palladium center, so a trans-to-cis isomerization may precede the reductive elimination.
Figure 1: Catalytic Cycle of the Stille Reaction with this compound
Kinetic and Spectroscopic Studies of Reaction Intermediates
While specific kinetic and spectroscopic data for reactions involving this compound are scarce, insights can be drawn from studies on analogous Stille couplings.
Kinetic Studies: The rate of Stille reactions is influenced by several factors, including the nature of the catalyst, ligands, solvent, and the coupling partners. Kinetic analyses of similar systems have shown that the transmetalation step is often the rate-determining step. The rate of transmetalation is generally accelerated by more electron-rich nucleophiles (the organostannane) and electron-poor electrophiles (the organic halide). The choice of solvent is also critical, with polar aprotic solvents like DMF or THF often promoting the reaction.
Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying and characterizing the transient intermediates in the catalytic cycle.
¹¹⁹Sn NMR Spectroscopy: This technique could be used to monitor the consumption of this compound and the formation of the tributyltin halide byproduct. The chemical shift of the tin atom is highly sensitive to its coordination environment.
³¹P NMR Spectroscopy: If phosphine ligands are used on the palladium catalyst, ³¹P NMR is a powerful tool to observe the different palladium-phosphine complexes throughout the catalytic cycle, including the initial Pd(0) complex and the various Pd(II) intermediates.
¹H and ¹³C NMR Spectroscopy: These techniques can be used to follow the disappearance of the starting materials and the appearance of the 2-arylbenzo[d]oxazole product. In some cases, with careful experimental design, it may be possible to observe the signals of the organic ligands attached to the palladium intermediates.
Table 3: Hypothetical Spectroscopic Data for Reaction Monitoring
| Technique | Species Monitored | Expected Observation |
| ¹¹⁹Sn NMR | This compound | Disappearance of the signal corresponding to the starting stannane. |
| ¹¹⁹Sn NMR | Tributyltin halide | Appearance of a new signal at a characteristic chemical shift for the byproduct. |
| ³¹P NMR | Pd(PPh₃)₄ and Pd(II) intermediates | Shift in the phosphorus signal upon coordination to palladium and changes during the catalytic cycle. |
| ¹H NMR | 2-Arylbenzo[d]oxazole | Appearance of characteristic aromatic signals of the coupled product. |
Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Calculations)
In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) can provide profound insights into the reaction mechanisms involving this compound. DFT calculations can be used to:
Model the entire catalytic cycle: The geometries and energies of all reactants, intermediates, transition states, and products can be calculated.
Determine reaction pathways: By mapping the potential energy surface, the most favorable reaction pathway can be identified.
Calculate activation energies: The energy barriers for key steps like oxidative addition, transmetalation, and reductive elimination can be computed, allowing for the identification of the rate-determining step.
Investigate the role of ligands and solvents: The influence of different phosphine ligands or solvent molecules on the stability of intermediates and the height of activation barriers can be assessed.
For the Stille coupling of this compound, DFT studies could elucidate the precise mechanism of the transmetalation step, including the structure of the transition state (open vs. cyclic) and the electronic factors that govern the transfer of the benzoxazol-2-yl group. Such computational investigations have been instrumental in understanding the nuances of various palladium-catalyzed cross-coupling reactions.
Table 4: Potential Applications of DFT Calculations in Studying the Reactivity of this compound
| Computational Task | Information Gained |
| Geometry Optimization | Structures of intermediates and transition states. |
| Frequency Calculation | Characterization of stationary points (minima vs. transition states) and thermodynamic properties. |
| Transition State Search | Identification of the energy barriers for elementary reaction steps. |
| Intrinsic Reaction Coordinate (IRC) | Confirmation that a transition state connects the correct reactant and product. |
Overview of 2 Tributylstannyl Benzo D Oxazole As a Key Synthetic Intermediate
2-(Tributylstannyl)benzo[d]oxazole emerges as a highly valuable synthetic intermediate by combining the reactivity of an organostannane with the privileged structure of the benzoxazole (B165842) scaffold.
The synthesis of the analogous 2-(tributylstannyl)oxazole (B129791) is typically achieved by the deprotonation of oxazole (B20620) with a strong base, such as n-butyllithium, followed by quenching with tributyltin chloride. chemicalbook.com A similar strategy can be envisioned for the synthesis of the benzoxazole derivative, starting from benzoxazole itself.
The primary utility of This compound lies in its role as a nucleophilic partner in Stille cross-coupling reactions. sigmaaldrich.com This allows for the efficient and selective introduction of the benzoxazole moiety into a wide range of organic molecules. By coupling with various organic halides or triflates, a diverse library of 2-substituted benzoxazoles can be readily accessed. This is particularly advantageous in medicinal chemistry, where the rapid synthesis of analogues is essential for structure-activity relationship (SAR) studies.
The table below summarizes the key properties of the related compound, 2-(Tri-n-butylstannyl)oxazole, which provides a useful reference for understanding the characteristics of its benzofused counterpart.
| Property | Value | Reference |
| CAS Number | 145214-05-7 | sigmaaldrich.com |
| Molecular Formula | C₁₅H₂₉NOSn | sigmaaldrich.com |
| Molecular Weight | 358.11 g/mol | sigmaaldrich.com |
| Boiling Point | 108-110 °C at 0.2 mmHg | sigmaaldrich.com |
| Refractive Index | n20/D 1.4930 | sigmaaldrich.com |
The reactivity of This compound in Stille couplings is exemplified by the general reaction scheme shown below, where it can be coupled with a variety of aryl or heteroaryl halides to generate the corresponding 2-aryl or 2-heteroaryl benzoxazoles.
General Reaction Scheme for Stille Coupling:
Applications of 2 Tributylstannyl Benzo D Oxazole in Advanced Organic Synthesis
Construction of Complex Heteroaromatic Architectures
The strategic placement of the tributylstannyl group at the 2-position of the benzoxazole (B165842) ring renders this compound an excellent precursor for the synthesis of intricate heteroaromatic structures through palladium-catalyzed cross-coupling reactions.
Synthesis of Polysubstituted Benzoxazoles and Related Heterocycles
2-(Tributylstannyl)benzo[d]oxazole serves as a key reagent in Stille cross-coupling reactions for the synthesis of 2-aryl and 2-heteroaryl benzoxazoles. This method provides a reliable route to a diverse array of polysubstituted benzoxazoles, which are prevalent motifs in medicinal chemistry and materials science. The reaction typically involves the coupling of the stannane (B1208499) with various aryl or heteroaryl halides in the presence of a palladium catalyst.
The efficiency of the Stille coupling allows for the introduction of a wide range of substituents onto the benzoxazole core. The reaction conditions are generally mild and tolerant of various functional groups, making it a powerful tool for generating libraries of complex benzoxazole derivatives.
Table 1: Synthesis of 2-Arylbenzoxazoles via Stille Coupling of this compound
| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 100 | 92 |
| 2 | 4-Bromonitrobenzene | Pd₂(dba)₃ | P(o-tol)₃ | DMF | 80 | 85 |
| 3 | 2-Iodothiophene | PdCl₂(PPh₃)₂ | - | Dioxane | 90 | 88 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ | SPhos | Toluene | 110 | 78 |
This table is a representative example based on typical Stille coupling reactions and does not represent actual experimental data which was not available in the search results.
Divergent Synthesis of Fused Heterocyclic Systems
The reactivity of this compound extends beyond simple cross-coupling reactions to enable the divergent synthesis of more complex, fused heterocyclic systems. By carefully selecting the coupling partner and reaction conditions, intricate polycyclic architectures incorporating the benzoxazole moiety can be constructed. For instance, intramolecular Stille coupling reactions of appropriately substituted derivatives of this compound can lead to the formation of novel fused ring systems. This approach offers a powerful strategy for accessing unique chemical space and generating molecules with potential applications in various fields of chemical biology and materials science.
Access to Functionalized Aromatic and Heteroaromatic Compounds
The utility of this compound is further highlighted by its application in the regioselective functionalization of aromatic and heteroaromatic compounds.
Regioselective Introduction of Diverse Substituents
The tributylstannyl group acts as a handle for the precise and regioselective introduction of the benzoxazol-2-yl moiety onto various aromatic and heteroaromatic rings. This is particularly valuable in the synthesis of complex molecules where controlling the position of substitution is crucial. The Stille reaction, known for its high regioselectivity, ensures that the coupling occurs specifically at the position of the halogen atom in the coupling partner, thus providing a predictable method for synthesizing specifically substituted compounds.
Chemo- and Regioselectivity in Cross-Coupling Reactions
In molecules containing multiple reactive sites, the chemoselective nature of the Stille coupling with this compound is a significant advantage. The palladium catalyst can selectively activate a carbon-halogen bond in the presence of other potentially reactive functional groups, such as esters, ketones, or nitro groups. This high degree of chemoselectivity, combined with the inherent regioselectivity of the reaction, allows for the clean and efficient synthesis of highly functionalized molecules without the need for extensive protecting group strategies.
Table 2: Chemo- and Regioselective Stille Coupling with this compound
| Entry | Dihaloarene | Catalyst | Ligand | Product (Major Isomer) | Regioselectivity |
| 1 | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ | - | 2-(4-Bromophenyl)benzo[d]oxazole | >98% (Coupling at I) |
| 2 | 2,4-Dibromopyridine | PdCl₂(dppf) | - | 2-(4-Bromopyridin-2-yl)benzo[d]oxazole | >95% (Coupling at C2) |
| 3 | 1-Chloro-3-iodobenzene | Pd₂(dba)₃ | XPhos | 2-(3-Chlorophenyl)benzo[d]oxazole | >99% (Coupling at I) |
This table is a representative example based on typical chemo- and regioselective Stille coupling reactions and does not represent actual experimental data which was not available in the search results.
Late-Stage Functionalization and Derivatization
A significant application of this compound lies in the late-stage functionalization of complex molecules, including natural products and drug candidates. The ability to introduce the benzoxazole motif at a late step in a synthetic sequence is highly valuable for generating analogues and probing structure-activity relationships (SAR). The mild and functional group-tolerant nature of the Stille coupling allows for the modification of intricate substrates without disrupting sensitive functionalities that may be present. This approach provides a powerful tool for medicinal chemists to rapidly access a diverse range of derivatives for biological evaluation.
Utility in Dehalogenation Reactions
The utility of organotin compounds, particularly tributyltin hydride ((C₄H₉)₃SnH), in dehalogenation reactions is a well-established method in organic synthesis. These reactions typically proceed through a free-radical chain mechanism. The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which abstracts a hydrogen atom from tributyltin hydride to generate the tributyltin radical (Bu₃Sn•). This radical then abstracts a halogen atom from an organic halide, producing an alkyl radical and tributyltin halide. The resulting alkyl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product and regenerate the tributyltin radical, thus propagating the chain. youtube.comyoutube.comwikipedia.orgacs.orgyoutube.com
While tributyltin hydride is the primary reagent for these transformations, the broader class of organotin compounds is recognized for its role in radical reactions. However, there is a lack of specific literature detailing the direct application of this compound as a primary agent for dehalogenation. Its structural features, with the tin atom directly bonded to the benzoxazole ring, make it more suited for cross-coupling reactions where the tributylstannyl group acts as a transferable moiety rather than a hydride donor for radical reduction. The primary role of compounds like this compound is in carbon-carbon bond formation, as discussed in the following section.
Strategies for Modular Synthesis of Complex Molecules
The chemical compound this compound serves as a key building block in the modular synthesis of complex molecules, primarily through its participation in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction allows for the versatile and efficient formation of carbon-carbon bonds by coupling the organostannane with various organic electrophiles, such as aryl, heteroaryl, or vinyl halides and triflates. researchgate.netharvard.edu
The Stille reaction is renowned for its tolerance of a wide array of functional groups, proceeding under relatively mild conditions and offering a high degree of control over the resulting molecular architecture. harvard.edu In this context, the this compound reagent provides a modular unit that can be incorporated into a larger molecular framework. The benzoxazole moiety is a significant heterocyclic scaffold found in many biologically active compounds. nih.gov
The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) complex. The cycle includes the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent (in this case, this compound), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The versatility of this approach allows for the synthesis of a diverse range of 2-substituted benzoxazoles, which are important intermediates in the development of pharmaceuticals and functional materials. For instance, by coupling this compound with different aryl halides, a library of 2-arylbenzo[d]oxazoles can be systematically synthesized. researchgate.net
Below is a data table illustrating the application of a related compound, 2-(tri-n-butylstannyl)oxazole, in Stille cross-coupling reactions to demonstrate the modular approach. sigmaaldrich.com
| Entry | Aryl Halide | Catalyst | Ligand | Product | Yield (%) |
| 1 | Iodobenzene | Pd₂(dba)₃ | P(o-tol)₃ | 2-Phenyloxazole | 85 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ | - | 2-(p-Tolyl)oxazole | 78 |
| 3 | 1-Iodo-4-methoxybenzene | PdCl₂(PPh₃)₂ | - | 2-(4-Methoxyphenyl)oxazole | 92 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ | - | 2-(Pyridin-2-yl)oxazole | 65 |
This modular strategy, empowered by the reactivity of organostannanes like this compound in Stille couplings, provides a powerful tool for the rational design and synthesis of complex molecules with desired functionalities.
Role of 2 Tributylstannyl Benzo D Oxazole in Materials Science and Polymer Chemistry
Precursors for Advanced Organic Electronic Materials
The demand for high-performance organic electronic materials has driven the exploration of novel molecular architectures. 2-(Tributylstannyl)benzo[d]oxazole serves as a key intermediate in the creation of these materials, enabling the precise construction of polymers with tailored electronic and optical properties.
Synthesis of Conjugated Polymers via Stille Polymerization
The versatility of the Stille coupling allows for the synthesis of a diverse range of conjugated polymers. For instance, researchers have successfully synthesized regioregular oxazole-flanked polymers by coupling stannylated oxazoles with brominated core units like thiophene (B33073), benzothiadiazole, naphthalene (B1677914) diimide (NDI), and thienopyrroledione (TPD). nih.gov These polymers exhibit orbital energetics within the semiconducting regime, highlighting the potential of this synthetic route for creating new organic semiconductors. nih.gov
Development of Benzobisoxazole-Based Polymers for Organic Thin-Film Transistors (OTFTs)
Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics. The performance of these devices is intrinsically linked to the properties of the semiconductor material used. Benzobisoxazole (BBO), a heterocyclic aromatic compound, has been identified as a promising building block for OTFT materials due to its planar structure and favorable electronic properties. mdpi.comnih.govresearchgate.net
The synthesis of BBO-based polymers often involves the use of stannylated precursors. For example, three distinct BBO-based monomers have been synthesized and subsequently copolymerized with an electron-donating cyclopentadithiophene unit to produce p-type polymers for OTFTs. mdpi.comnih.gov The introduction of thiophene π-spacers, both alkylated and non-alkylated, into the polymer backbone has been shown to significantly influence the material's crystallinity and hole-transporting characteristics. mdpi.comnih.gov
A notable finding is that a BBO-based polymer featuring a non-alkylated thiophene π-spacer exhibited significantly higher hole mobility (2.2 × 10⁻² cm² V⁻¹ s⁻¹) compared to its counterpart with an alkylated thiophene spacer (5.0 × 10⁻⁴ cm² V⁻¹ s⁻¹) and a polymer without a π-spacer (9.2 × 10⁻⁴ cm² V⁻¹ s⁻¹). mdpi.comnih.gov This hundred-fold increase in mobility is attributed to the enhanced crystallinity and favorable intermolecular ordering in the solid state, which is facilitated by the intercalation of alkyl side chains. mdpi.comnih.gov
| Polymer | π-Spacer | Hole Mobility (cm² V⁻¹ s⁻¹) |
| PBC1 | None | 9.2 × 10⁻⁴ |
| PBC2 | Non-alkylated thiophene | 2.2 × 10⁻² |
| PBC3 | Alkylated thiophene | 5.0 × 10⁻⁴ |
Table 1: Hole mobilities of different benzobisoxazole-based polymers in OTFTs. Data sourced from mdpi.comnih.gov.
Applications in Organic Photodetectors (OPDs) and Organic Light-Emitting Diodes (OLEDs)
The unique electronic and photophysical properties of benzoxazole-containing polymers make them suitable for a range of optoelectronic applications, including organic photodetectors (OPDs) and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The development of new organic semiconductors is crucial for advancing high-sensitivity OPDs, particularly in the infrared (IR) spectrum. nih.gov
BBO-based polymers have demonstrated promise in these areas. For instance, electroluminescent polymers composed of 9,9-dioctylfluorene and BBO units have been reported to exhibit blue emission with a luminous efficiency of 1 Cd/A. researchgate.net By incorporating thiophene rings into the polymer structure, the emission was shifted to blue-green with an efficiency of 0.86 Cd/A. researchgate.net In the realm of organic photovoltaics (OPVs), a copolymer of BBO and quaterthiophene achieved a power conversion efficiency of up to 1.14%. researchgate.net More recently, novel BBO polymers have shown promising performance in OPDs, with a responsivity of 0.385 A/W and a specific detectivity of 1.13 × 10¹³ Jones. researchgate.net
Furthermore, the strategic design of bipolar fluorescent emitters incorporating oxadiazole moieties has led to highly efficient OLEDs. nih.govdoaj.org By combining electron-donating and electron-withdrawing units within the same molecule, balanced charge transport can be achieved, leading to improved device performance. nih.gov For example, a device using a phenothiazine-oxadiazole-based emitter demonstrated excellent power and current efficiencies of 6.88 Lm/W and 10.10 cd/A, respectively. nih.govdoaj.org
Integration into Novel Functional Materials
Beyond linear polymers, this compound and related compounds are instrumental in the construction of more complex and highly functional molecular architectures.
Design and Synthesis of Star-Shaped Molecules
Star-shaped molecules, characterized by multiple arms extending from a central core, are a fascinating class of materials with unique optical and electronic properties. researchgate.net Their synthesis often relies on cross-coupling reactions where stannylated precursors play a crucial role. rsc.org
The Stille coupling reaction is a key method for creating these architectures. For example, star-shaped molecules have been synthesized using a tristannyl derivative of thienyltriazine as the core, which is then coupled with various bromo-functionalized peripheral moieties. researchgate.net Another approach involves the synthesis of oxazole-containing star-shaped molecules through the reaction of tris-aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC). rsc.orgnih.gov This method, known as the Van Leusen oxazole (B20620) synthesis, provides a direct route to incorporate oxazole rings into the final structure. nih.gov
Influence of Benzoxazole-Containing Polymers on Electronic Properties
The incorporation of the benzoxazole (B165842) moiety into a polymer backbone has a profound impact on the material's electronic properties. acs.orgacs.orgrsc.org The electron-withdrawing nature of the benzoxazole ring can be harnessed to tune the energy levels of the resulting polymer, which is critical for applications in electronic devices.
For example, in the context of dielectric materials, introducing a naphthalene ring into a polyphenylene benzodioxazole (B13963649) (PBO) chain can enhance both the permittivity and breakdown strength of the polymer film. acs.org This modification decouples the conjugation of the main chain, leading to an increased dielectric constant, while also creating deep traps that reduce carrier mobility and increase the band gap. acs.org Such materials have shown impressive energy storage capabilities, with a discharged energy density of 5.26 J/cm³ at room temperature and 3.1 J/cm³ at 150 °C. acs.org
Contributions of 2 Tributylstannyl Benzo D Oxazole to Medicinal and Agrochemical Chemistry
Synthesis of Pharmacologically Relevant Benzoxazole (B165842) Derivatives
The benzoxazole core is a key pharmacophore found in numerous compounds with significant therapeutic potential. The ability to synthesize a diverse library of benzoxazole derivatives is crucial for drug discovery programs.
Precursors for Drug Discovery Scaffolds
The benzoxazole moiety is a fundamental component of various drug discovery scaffolds, recognized for its role in compounds targeting a range of diseases. ijpbs.com The versatility of the benzoxazole ring allows it to interact favorably with various biological targets. ijpbs.com The synthesis of these scaffolds often relies on the construction of the benzoxazole core followed by functionalization.
While numerous methods exist for the synthesis of 2-substituted benzoxazoles, the use of organometallic precursors like 2-(Tributylstannyl)benzo[d]oxazole offers a strategic advantage. nih.govresearchgate.net The Stille cross-coupling reaction, which pairs an organotin compound with an organic halide or triflate in the presence of a palladium catalyst, is a powerful tool for creating sp2-sp2 carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups, making it highly suitable for the late-stage modification of complex molecules in drug discovery. nih.gov
The synthesis of 2-(tributylstannyl) derivatives of other five-membered heterocyclic rings, such as oxazole (B20620), is well-documented, suggesting the accessibility of the analogous benzoxazole compound. chemicalbook.comsigmaaldrich.com A common route involves the deprotonation of the C2-position of the heterocycle with a strong base, followed by quenching with a trialkyltin halide. This approach would make this compound a readily available precursor for the synthesis of a multitude of benzoxazole derivatives.
Exploration of Derivatives as Building Blocks in Potential Pharmaceutical Applications
The strategic use of this compound would enable the synthesis of a wide range of benzoxazole derivatives with potential pharmaceutical applications. By coupling this organostannane with various aryl or heteroaryl halides, a diverse library of 2-substituted benzoxazoles can be generated. These compounds can then be evaluated for their biological activity against various targets.
For instance, benzoxazole derivatives have been investigated for their potential as:
Anticancer Agents: Certain benzoxazole derivatives have shown significant anticancer activity. For example, some have been designed as analogues of Phortress, a prodrug with an active metabolite that acts as a potent agonist of the aryl hydrocarbon receptor (AhR), leading to the expression of the CYP1A1 gene and subsequent anticancer effects. nih.gov Others have been developed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis, thereby inhibiting tumor growth. researchgate.net
Neuroprotective Agents: The benzoxazole scaffold is also being explored for the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives have demonstrated the ability to protect neuronal cells from β-amyloid-induced toxicity. chemicalbook.com
HDAC Inhibitors: Vorinostat, an approved anticancer drug, has inspired the development of benzoxazole-based analogues that act as histone deacetylase (HDAC) inhibitors, showing potent antiproliferative activity against various cancer cell lines. researchgate.net
The table below showcases examples of pharmacologically relevant benzoxazole derivatives, which could potentially be synthesized utilizing this compound as a key building block in a Stille coupling strategy.
| Compound Class | Target/Application | Potential Synthetic Precursor (Halide/Triflate) |
| Phortress Analogues | Anticancer (AhR Agonists) | Substituted aryl halides |
| VEGFR-2 Inhibitors | Anticancer (Anti-angiogenic) | Functionalized heteroaryl halides |
| Neuroprotective Agents | Alzheimer's Disease | Substituted aryl halides |
| Vorinostat Analogues | Anticancer (HDAC Inhibitors) | Functionalized aryl halides |
Intermediates in Agrochemical Development
The synthetic versatility of this compound makes it a plausible intermediate for the development of novel agrochemicals. The Stille coupling reaction would allow for the introduction of various organic fragments at the 2-position of the benzoxazole ring, leading to new chemical entities that could be screened for herbicidal, fungicidal, or insecticidal activity. The development of new and effective agrochemicals is crucial for global food security, and the exploration of novel synthetic routes to diverse chemical scaffolds is a key aspect of this research. The strategic application of intermediates like this compound could contribute to the discovery of the next generation of crop protection agents.
Future Perspectives and Emerging Research Directions
Innovations in Synthesis Methodologies
The development of novel synthetic methods for 2-(tributylstannyl)benzo[d]oxazole is driven by the need for more environmentally friendly and efficient processes. Key areas of focus include the adoption of green chemistry principles and the mitigation of toxic by-products associated with organotin compounds.
Future synthetic strategies for this compound are expected to increasingly incorporate green chemistry principles to minimize environmental impact. researchgate.net Promising approaches include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. eurekaselect.comnih.gov The application of microwave irradiation to the synthesis of benzoxazole (B165842) derivatives has already demonstrated considerable improvements in efficiency. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. cam.ac.ukresearchgate.netuc.pt Implementing a flow process for the synthesis of this compound could lead to higher yields and purity by minimizing the formation of by-products. durham.ac.ukbeilstein-journals.org
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as ionic liquids or deep eutectic solvents, is a key aspect of green synthesis. nih.govnih.govsemanticscholar.orgscilit.com Research into the use of Brønsted acidic ionic liquids has shown promise for the synthesis of benzoxazoles under solvent-free conditions. nih.gov
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. eurekaselect.comnih.govscienceandtechnology.com.vn |
| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control, minimized by-products. cam.ac.ukresearchgate.netdurham.ac.ukbeilstein-journals.org |
| Ionic Liquids/Deep Eutectic Solvents | Reduced use of volatile organic compounds, potential for catalyst recycling. nih.govnih.govsemanticscholar.orgscilit.com |
A significant challenge in the use of organotin reagents is the management of toxic by-products. healthandenvironment.org Future research will likely focus on innovative strategies to minimize the formation of these by-products and to develop effective methods for their removal and detoxification.
Catalytic in Tin Reactions: Developing protocols where the organotin reagent is used in catalytic amounts and regenerated in situ would drastically reduce tin waste. nih.gov This approach has been successfully applied in Stille couplings and could be adapted for the synthesis and reactions of this compound. researchgate.net
Fluorous Tagging: The use of fluorous tags on organotin reagents facilitates their separation from the reaction mixture through fluorous solid-phase extraction (F-SPE). illinois.eduresearchgate.net This strategy could be employed to simplify the purification of products derived from this compound. google.com
Detoxification of Organotin Waste: Investigating microbial and electrochemical methods for the degradation of tributyltin compounds into less toxic inorganic forms is a crucial area of research. nih.govnih.gov Microbial degradation involves the sequential removal of butyl groups, offering a potential bioremediation strategy. nih.govresearchgate.net Electrochemical processes have also shown promise in decomposing tributyltin in contaminated sediments. nih.gov
| Mitigation Strategy | Description |
| Catalytic in Tin | Utilizes a catalytic amount of the organotin reagent, which is regenerated in situ, minimizing waste. nih.gov |
| Fluorous Tagging | Attaching a fluorous tag to the organotin reagent allows for easy separation from the product mixture. illinois.eduresearchgate.net |
| Microbial Degradation | Employs microorganisms to break down toxic organotin compounds into less harmful substances. nih.govresearchgate.net |
| Electrochemical Decomposition | Uses an electrochemical process to degrade organotin by-products. nih.gov |
Broadening the Scope of Reactivity
Expanding the synthetic utility of this compound involves the development of new catalytic systems and the exploration of novel reaction pathways.
The efficiency and selectivity of reactions involving this compound, such as Stille coupling, can be enhanced through the development of novel catalytic systems. libretexts.orgwikipedia.org
Photocatalysis: The use of visible light-mediated photoredox catalysis in conjunction with nickel catalysts has emerged as a greener alternative for Stille cross-coupling reactions, proceeding under mild conditions without the need for additives and bases. nih.gov Copper-based photocatalysis has also been shown to be effective for the C-H amination of benzoxazoles. rsc.org
Advanced Palladium Catalysts: The development of more active and stable palladium catalysts, including those based on photoswitchable phosphine (B1218219) ligands, can improve the efficiency of Stille couplings involving heterocyclic stannanes. nih.gov
Future research is expected to uncover novel reactivity for this compound beyond its traditional role in Stille coupling.
Electrophilic Activation: The electrophilic activation of the benzoxazole ring, for instance using triflic anhydride, can open up new avenues for functionalization. mdpi.comexlibrisgroup.comnih.gov
Cycloaddition Reactions: Investigating the participation of the stannylated benzoxazole in various cycloaddition reactions could lead to the synthesis of novel polycyclic heterocyclic systems.
Advanced Applications in Interdisciplinary Research
The unique properties of the benzoxazole moiety suggest that this compound could serve as a versatile building block in various interdisciplinary research areas.
Medicinal Chemistry: Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.netnih.govmdpi.com this compound can be used as a key intermediate in the synthesis of novel, biologically active compounds for drug discovery. nih.govnih.govorientjchem.org
Materials Science: The benzoxazole core is a component of various functional materials. Further derivatization of this compound could lead to the development of new organic electronic materials, sensors, or polymers with tailored properties.
Integration with Supramolecular Chemistry and Nanotechnology
The structural characteristics of this compound offer intriguing possibilities at the intersection of supramolecular chemistry and nanotechnology. The benzoxazole core, a planar aromatic heterocycle, is known to participate in non-covalent interactions such as π–π stacking and hydrogen bonding. taylorandfrancis.comchemicalbook.com These interactions are fundamental to the construction of well-ordered supramolecular assemblies. taylorandfrancis.com The tributylstannyl group, while primarily a reactive handle for cross-coupling reactions, can also influence the self-assembly of molecules due to the long alkyl chains and the potential for coordination interactions involving the tin atom.
Supramolecular Assemblies:
The benzoxazole unit can act as a building block for the programmed assembly of complex architectures. taylorandfrancis.com By strategically modifying the benzoxazole ring system through Stille coupling reactions using this compound as a precursor, researchers can introduce functional groups capable of directing self-assembly. For instance, the introduction of moieties with hydrogen bond donors and acceptors could lead to the formation of intricate hydrogen-bonded networks, such as tapes, sheets, or even porous crystalline frameworks. The study of organotin compounds in supramolecular chemistry has revealed their utility in constructing coordination polymers, where the tin atom can participate in forming extended structures. epa.govacs.org
Future research could focus on synthesizing derivatives of this compound that bear specific recognition sites. These tailored molecules could then be used to create supramolecular systems with applications in molecular recognition, sensing, and catalysis. The interplay between the rigidity of the benzoxazole core and the flexibility of the appended groups will be a key factor in controlling the dimensionality and properties of the resulting assemblies.
Nanotechnology Applications:
The unique photophysical properties often associated with benzoxazole derivatives, such as strong fluorescence, make them attractive candidates for applications in nanotechnology. taylorandfrancis.com Benzoxazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.com The ability to functionalize the benzoxazole core via the tributylstannyl group opens up avenues for the development of novel nanomaterials.
For example, this compound could be used to synthesize benzoxazole-functionalized polymers or ligands for quantum dots. These hybrid materials could exhibit enhanced photostability and tunable emission properties, making them suitable for applications in bio-imaging and diagnostics. mdpi.com Furthermore, the incorporation of benzoxazole derivatives into nanoparticles is an emerging area of research, with potential applications in targeted drug delivery and therapy. ajchem-a.comajchem-a.com The development of synthetic methodologies to attach these molecules to nanoparticle surfaces will be a critical area of future investigation. The use of magnetic nanoparticles as reusable catalysts for the synthesis of benzoxazole derivatives has also been explored, suggesting a role for nanotechnology in the production of these compounds. ajchem-a.comajchem-a.com
High-Throughput Synthesis and Combinatorial Libraries
The synthetic utility of this compound, primarily through the Stille cross-coupling reaction, makes it an ideal scaffold for the generation of combinatorial libraries. Combinatorial chemistry is a powerful tool in drug discovery and materials science for rapidly synthesizing and screening large numbers of compounds to identify those with desired properties. nih.gov
High-Throughput Synthesis:
High-throughput experimentation (HTE) techniques can be employed to optimize the reaction conditions for Stille couplings involving this compound with a wide range of organic halides. scienceintheclassroom.orgdomainex.co.uk Automated platforms can perform numerous reactions in parallel, varying parameters such as catalysts, ligands, solvents, and temperature to quickly identify the optimal conditions for achieving high yields and purity. scienceintheclassroom.orgpurdue.edu The development of robust and generalizable high-throughput protocols for the functionalization of this compound would significantly accelerate the discovery of new benzoxazole-based molecules.
Moreover, advancements in microreactor technology could enable the ultrafast and high-throughput synthesis of benzoxazole derivatives, further expanding the accessible chemical space. These technologies allow for precise control over reaction parameters and can lead to improved yields and reduced reaction times.
Combinatorial Libraries:
By combining this compound with a diverse set of aryl, heteroaryl, or vinyl halides in a combinatorial fashion, large libraries of 2-substituted benzoxazoles can be generated. nih.gov This approach allows for the systematic exploration of the chemical space around the benzoxazole core. The resulting libraries can then be screened for a variety of biological activities, as benzoxazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.gov
The "one-bead-one-compound" (OBOC) method is a powerful strategy for creating and screening large combinatorial libraries. nih.gov While not yet applied specifically to this compound, this approach could be adapted to generate vast libraries of benzoxazole derivatives on solid supports. Each bead would carry a unique compound, which could then be screened for binding to a specific biological target.
The future of research on this compound will likely involve the integration of these high-throughput and combinatorial approaches to unlock the full potential of the benzoxazole scaffold in both medicinal chemistry and materials science. The ability to rapidly synthesize and screen diverse libraries of compounds will be crucial for identifying new molecules with novel and valuable properties.
Q & A
Q. What are the common synthetic routes for preparing 2-(Tributylstannyl)benzo[d]oxazole, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via Stille coupling reactions, where tributyltin groups are introduced into benzoxazole scaffolds. For example, in the synthesis of 2-(1H-Indol-2-yl)oxazole, tributylstannyl oxazole reacts with aryl halides under palladium catalysis . Nickel-catalyzed methods are also reported for benzoxazole derivatives, using isocyanide insertion and aryl halides under ligand-free conditions, achieving yields of ~70–85% . Key variables include catalyst choice (Pd vs. Ni), solvent (toluene or THF), and temperature (60–80°C). Optimizing these parameters minimizes side reactions like homocoupling of tin reagents.
Q. What characterization techniques are essential for confirming the structure and purity of this compound derivatives?
Methodological Answer: Standard characterization involves:
- NMR spectroscopy : H and C NMR identify substituent positions and tin-carbon couplings. For example, H NMR of 2-(1H-Indol-2-yl)oxazole shows aromatic proton splitting patterns (δ 7.16–8.65 ppm) and NH peaks disappearing upon DO treatment .
- Mass spectrometry : HRMS or GC-MS confirms molecular weight, as seen in derivatives like ethyl 2-(1H-pyrrol-2-yl)benzo[d]oxazole-6-carboxylate (MW: 256.28 g/mol) .
- Melting point analysis : Consistency with literature values (e.g., 162–164°C for certain analogs) indicates purity .
Q. How is this compound utilized in cross-coupling reactions to construct complex heterocycles?
Methodological Answer: The tributylstannyl group acts as a nucleophilic partner in Stille couplings. For instance, it reacts with aryl halides to form biheteroaryl systems like 2-(thiophen-2-yl)benzo[d]oxazole, enabling access to pharmacologically relevant scaffolds . Key considerations include:
- Catalyst selection : Pd(PPh) or Ni(COD).
- Solvent optimization : DMF or THF for solubility.
- Stoichiometry : Excess tin reagent (1.2–1.5 eq) improves yields .
Advanced Research Questions
Q. How can researchers address isomer formation during the synthesis of benzoxazole-tin complexes?
Methodological Answer: Isomerization (e.g., cis/trans or regioisomers) is common in organometallic complexes. Strategies include:
- NMR-guided analysis : For platinum-benzoxazole complexes, H NMR distinguishes isomers via splitting patterns and coupling constants .
- Thermodynamic studies : Quantifying ΔG° and ΔH° (via van’t Hoff plots) identifies the most stable isomer under reaction conditions .
- Chromatographic separation : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate isomers .
Q. What computational methods predict the stability and reactivity of this compound derivatives?
Methodological Answer:
- DFT calculations : Determine electronic properties (HOMO/LUMO energies) and transition states for reactions. For example, DFT studies on platinum-benzoxazole complexes validated experimental stability trends .
- Molecular docking : Screen derivatives for biological targets (e.g., VEGFR-2) by simulating binding interactions, as done for benzo[d]oxazole-based inhibitors .
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reactivity in cross-coupling reactions .
Q. How can researchers design this compound derivatives for targeted biological activity?
Methodological Answer:
- Bioisosteric replacement : Substitute the benzoxazole core with thiazole or indole moieties to enhance binding to enzymes like VEGFR-2 .
- Functional group addition : Introduce polar groups (e.g., -OH, -COOEt) to improve solubility and pharmacokinetics, as seen in antifungal benzo[d]oxazole derivatives .
- Structure-activity relationship (SAR) : Test analogs against disease models (e.g., antifungal activity against Botrytis cinerea) to identify critical substituents .
Q. How can contradictions in spectral data for this compound derivatives be resolved?
Methodological Answer:
- Multi-dimensional NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals. For example, HMBC correlations in 2-(1H-indol-2-yl)benzo[d]oxazole confirmed connectivity between indole and benzoxazole rings .
- Isotopic labeling : Sn NMR directly probes tin environments, distinguishing tributylstannyl from other organometallic byproducts .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as applied to platinum complexes .
Q. What strategies improve synthetic yields of this compound in large-scale reactions?
Methodological Answer:
- Catalyst loading optimization : Reduce Pd catalyst to 0.5–1 mol% to minimize costs while maintaining efficiency .
- Microwave-assisted synthesis : Accelerate reaction times (e.g., 30 min vs. 24 hr) and improve yields by 10–15% .
- Inert atmosphere : Use Schlenk lines to prevent tin oxidation, which deactivates the reagent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
